molecular formula C17H23N3O4S B4283295 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE

3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE

Cat. No.: B4283295
M. Wt: 365.4 g/mol
InChI Key: FXKAOGPYWHDELR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the isoxazole ring followed by sulfonylation and subsequent attachment of the piperazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound shares the isoxazole and sulfonyl groups but lacks the methoxybenzyl group.

    4-(4-methoxybenzyl)piperazine: This compound contains the piperazine and methoxybenzyl groups but lacks the isoxazole and sulfonyl groups.

Uniqueness

3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-13-17(14(2)24-18-13)25(21,22)20-10-8-19(9-11-20)12-15-4-6-16(23-3)7-5-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKAOGPYWHDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE
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3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE

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